N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
Descripción general
Descripción
- El androstenediol 17β-acetato es un esteroide anabólico-androgénico sintético y un éster de andrógeno.
- Específicamente, es el éster de acetato C17β del 5-androstenediol (androst-5-eno-3β,17β-diol).
- A pesar de ser sintetizado, nunca se comercializó .
Métodos De Preparación
- La ruta sintética implica la acetilación del 5-androstenediol en la posición 17β.
- Los métodos de producción industrial no están bien documentados debido a su uso limitado.
Análisis De Reacciones Químicas
Reacciones: El androstenediol 17β-acetato puede sufrir diversas reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Productos principales: Estas reacciones producen derivados de androstenediol modificados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto modelo para estudiar la química de los esteroides.
Biología: Se ha investigado por sus efectos sobre el crecimiento y la diferenciación celular.
Industria: No se utiliza ampliamente debido a la falta de disponibilidad comercial.
Mecanismo De Acción
Objetivos moleculares: El androstenediol 17β-acetato probablemente interactúa con los receptores de andrógenos.
Vías: Puede influir en la expresión genética, la señalización celular y los efectos específicos de los tejidos.
Comparación Con Compuestos Similares
Compuestos similares: La androstenediona (androst-4-eno-3,17-diona) está estrechamente relacionada.
Singularidad: La modificación del éster de acetato lo distingue de otros andrógenos.
Recuerde que el androstenediol 17β-acetato sigue siendo en gran medida inexplorado, y se necesita más investigación para descubrir todo su potencial. Si tiene alguna otra pregunta o necesita información adicional, no dude en preguntar
Actividad Biológica
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CDX-F0204) is a bifunctional cross-linker that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is characterized by its ability to facilitate PEGylation, a process that enhances the solubility and stability of biologically active molecules such as peptides and proteins. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.
Structural Information
- Chemical Formula : C29H38N2O8
- Molecular Weight : 542.62 g/mol
- CAS Number : 172089-14-4
- Appearance : Light yellow liquid or solidified mass
- Solubility : Soluble in methanol or acetone
Physical Properties
Property | Value |
---|---|
Purity | ≥98% (HPLC) |
Stability | Stable for at least 2 years when stored at -20°C |
Handling Conditions | Keep cool and dry; protect from light and moisture |
This compound acts primarily as a bifunctional linker in the PEGylation of biomolecules. PEGylation significantly alters the pharmacokinetics of drugs by improving their solubility and reducing immunogenicity. The presence of multiple functional groups allows for versatile conjugation strategies with various biomolecules.
Applications in Research
- Drug Delivery Systems : The compound is utilized to modify therapeutic proteins to enhance their circulation time and bioavailability.
- Immunoconjugates : It serves as a cross-linker for antibodies, improving targeting and efficacy against specific antigens.
- Bioconjugation Techniques : Facilitates the site-specific modification of biomolecules, enabling precise control over drug design.
Case Study 1: PEGylation of Antibody Fragments
In a study published in Journal of Visualized Experiments, researchers demonstrated that the use of this compound for PEGylating antibody fragments resulted in improved serum half-life and reduced immunogenic response compared to non-PEGylated counterparts .
Case Study 2: Enhanced Solubility in Therapeutic Peptides
A comparative analysis highlighted that peptides modified with this compound exhibited significantly higher solubility in physiological conditions. This study emphasized its potential in formulating peptide-based therapeutics for better clinical outcomes .
Comparative Analysis with Other Cross-Linkers
Property | N-Fmoc-N'-Succinyl-4,7,10-Trioxa | N-Boc-N'-Succinyl-4,7,10-Trioxa |
---|---|---|
Molecular Weight | 542.62 g/mol | 420.5 g/mol |
Purity | ≥98% (HPLC) | ≥95% (HPLC) |
Solubility | Methanol/Acetone | DMF |
Application | Bifunctional linker for PEGylation | Bifunctional linker for synthesis |
Propiedades
IUPAC Name |
4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGYNWSOHMVYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589234 | |
Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172089-14-4 | |
Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Fmoc protection in solid-phase peptide synthesis?
A1: Fmoc (9-fluorenylmethoxycarbonyl) is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its advantages include: * Orthogonality: Fmoc is removed under basic conditions [, , ], which are orthogonal to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) protecting groups. This allows for the selective deprotection of different functional groups during synthesis.* Mild Deprotection: Fmoc removal can be achieved under relatively mild basic conditions, minimizing side reactions and racemization of sensitive amino acids. [, , ] * UV Detection: The Fmoc group absorbs UV light, allowing for easy monitoring of reactions and purification of intermediates.
Q2: Why is the synthesis of N-methyl-α-amino acids important in peptide research?
A2: N-methyl-α-amino acids are important building blocks for synthesizing peptides with enhanced properties compared to their non-methylated counterparts. These properties include:
- Conformationally Restricted: N-methylation introduces steric hindrance, restricting the peptide backbone's flexibility and potentially leading to more defined conformations. This is crucial for enhancing biological activity and selectivity. [, ]
- Protease Resistance: N-methylated peptides are often more resistant to degradation by proteases, making them attractive candidates for developing therapeutic peptides with improved stability and longer half-lives in vivo. [, ]
Q3: What innovative methods are described in these papers for synthesizing N-Fmoc-N-methyl-α-amino acids?
A3: The papers present two main approaches:
- Solid-Phase Synthesis: One paper describes a solid-phase approach using 2-chlorotrityl chloride resin to temporarily protect the carboxylic acid of the amino acid. Diazomethane is then used to methylate the sulfonamide function. This method is highlighted for its efficiency and compatibility with various side chain protecting groups. [, ]
- Solution-Phase Synthesis: Another paper outlines a solution-phase method using N-nosyl-α-amino acids protected as phenacyl esters. Diazomethane is employed for methylation, and selective deprotection of either the carboxyl or both amino and carboxyl groups is achieved by adjusting the reagent's molar excess. This method emphasizes its simplicity and preservation of acid-sensitive protecting groups. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.